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Introduction
Quercetin, a prominent member of the flavonoid class of polyphenols, has garnered significant

attention within the scientific community for its potent antioxidant, anti-inflammatory, and

potential therapeutic properties. This technical guide provides an in-depth exploration of the

discovery and natural origins of quercetin dihydrate, offering valuable insights for

researchers, scientists, and professionals engaged in drug development. The information

presented herein is curated from scientific literature to ensure accuracy and relevance for a

technical audience.

Discovery and Historical Context
The journey of quercetin's discovery is intertwined with the broader exploration of flavonoids.

The term "flavonoid" itself originates from the Latin word "flavus," meaning yellow, reflecting the

pigmentation these compounds impart to many plants.

The initial isolation of a flavonoid compound, later identified as quercetin, is credited to the

French chemist Michel Eugène Chevreul in the early 19th century. However, the name

"quercetin" was formally established in 1857, derived from Quercetum (oak forest), after the

oak genus Quercus, from which it was isolated.
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A pivotal moment in flavonoid research occurred in 1937 when Hungarian scientist Albert

Szent-Györgyi, who had previously won the Nobel Prize for his work on Vitamin C, discovered

that a substance in citrus peels, which he termed "Vitamin P" (for permeability), was essential

for maintaining capillary wall integrity. This "Vitamin P" was later identified as a mixture of

flavonoids, with quercetin being a key component. This discovery highlighted the biological

significance of these compounds and set the stage for future research into their health benefits.

Natural Sources of Quercetin Dihydrate
Quercetin is one of the most abundant dietary flavonoids, widely distributed throughout the

plant kingdom. It is typically found in plants as glycosides, such as rutin (quercetin-3-O-

rutinoside) and quercitrin (quercetin-3-O-rhamnoside). The dihydrate form refers to quercetin

with two molecules of water associated with its structure.

The concentration of quercetin in plant-based foods can vary significantly depending on factors

such as the specific cultivar, growing conditions, light exposure, and the part of the plant

analyzed. Generally, higher concentrations are found in the outer layers and peels of fruits and

vegetables.

Quantitative Data on Quercetin Content in Natural
Sources
The following table summarizes the quercetin content in various plant-based foods, providing a

comparative overview for researchers.
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Food Source Plant Part
Quercetin Content
(mg/100g fresh weight)

Capers, raw Flower bud 180 - 234

Onion, red Outer layers 20.1 - 100

Kale Leaves 7.71 - 22.6

Apple, with skin Fruit 4.42 - 19.36

Berries (Cranberry) Fruit 14

Broccoli Florets 3.21

Green Tea, brewed Leaves 2.5

Grapes, red Fruit 1.94

Note: These values are approximate and can vary based on the factors mentioned above.

Experimental Protocols for Extraction and
Quantification
Accurate and efficient extraction and quantification methods are paramount for the study of

quercetin. This section details common laboratory protocols for isolating and measuring

quercetin from plant materials.

Extraction Methodologies
Several techniques are employed for the extraction of quercetin from plant matrices, each with

its own advantages in terms of efficiency, solvent consumption, and time.

A classic and exhaustive extraction method.

Protocol for Soxhlet Extraction of Quercetin from Onion Skins:

Sample Preparation: Dry the onion skins at 40-50°C and grind them into a fine powder.
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Apparatus Setup: Place approximately 10 grams of the powdered onion skin into a cellulose

thimble. Insert the thimble into the main chamber of the Soxhlet extractor.

Solvent Addition: Fill a round-bottom flask with 250 mL of 80% methanol.

Extraction Process: Assemble the Soxhlet apparatus by connecting the flask to the extractor

and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up to the

condenser, where it will be cooled and drip back down onto the sample in the thimble. The

solvent will slowly fill the thimble until it reaches the top of the siphon arm, at which point the

solvent and extracted compounds will be siphoned back into the round-bottom flask.

Duration: Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the

solvent.

Concentration: After extraction, cool the flask and evaporate the solvent using a rotary

evaporator to obtain the crude quercetin extract.

A more rapid and energy-efficient method compared to Soxhlet extraction.

Protocol for Ultrasonic-Assisted Extraction of Quercetin from Apple Peels:

Sample Preparation: Freeze-dry apple peels and grind them into a fine powder.

Extraction Mixture: Mix 1 gram of the powdered apple peel with 50 mL of 80% methanol in

an Erlenmeyer flask.

Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at

a frequency of 40 kHz and a temperature of 50°C.

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate

the extract from the solid residue.

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the

crude quercetin extract.

Quantification by High-Performance Liquid
Chromatography (HPLC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC is the most widely used and accurate method for the quantification of quercetin in plant

extracts.

Protocol for HPLC Quantification of Quercetin:

Standard Preparation: Prepare a stock solution of quercetin standard (e.g., 1 mg/mL in

methanol). From this stock, create a series of calibration standards of known concentrations

(e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter

the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution is often used. For example:

Solvent A: 0.1% Formic acid in water.

Solvent B: Acetonitrile.

Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at 370 nm.

Injection Volume: 20 µL.

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus

concentration. Inject the sample extract and determine the peak area corresponding to

quercetin. Calculate the concentration of quercetin in the sample by interpolating from the

calibration curve.

Signaling Pathways Modulated by Quercetin
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Quercetin exerts its biological effects by modulating various intracellular signaling pathways.

Understanding these interactions is crucial for drug development and therapeutic applications.

PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival,

proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers.

Quercetin has been shown to inhibit the PI3K/Akt pathway.
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Caption: Quercetin inhibits the PI3K/Akt signaling pathway.
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MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell

proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading

to the induction of apoptosis in cancer cells.
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Caption: Quercetin's influence on the MAPK signaling cascade.
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Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue

homeostasis. Its dysregulation is implicated in various diseases, including cancer. Quercetin

has been found to inhibit this pathway by promoting the degradation of β-catenin.
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Caption: Quercetin's inhibitory effect on Wnt/β-catenin signaling.

Conclusion
This technical guide has provided a comprehensive overview of the discovery of quercetin
dihydrate, its primary natural sources, and detailed methodologies for its extraction and

quantification. Furthermore, it has elucidated the modulatory effects of quercetin on key cellular

signaling pathways, which are of significant interest to the fields of pharmacology and drug

development. The presented data and protocols offer a solid foundation for researchers and

scientists to further explore the therapeutic potential of this remarkable flavonoid.

To cite this document: BenchChem. [Quercetin Dihydrate: A Comprehensive Technical Guide
to its Discovery and Natural Sources]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678632#discovery-and-natural-sources-of-
quercetin-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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